molecular formula C21H28N4O2S B2822939 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 941999-18-4

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2822939
M. Wt: 400.54
InChI Key: LLROOQFLJYNIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a hexahydroquinazolin ring, which is a type of heterocyclic compound. It also contains a thioacetamide group and a p-tolyl group . The p-tolyl group is a functional group derived from toluene by the removal of a hydrogen atom from the ring carbon atom at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the p-tolyl group is an aryl group and is often involved in C-C coupling reactions . The thioacetamide group could also participate in various reactions.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide have demonstrated significant antitumor activity. In particular, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones were found to have a strong potency against tumor cells, influenced by the position of substitution. Some derivatives showed higher potency than their parent compounds and were effective against leukemia in mice (Sami et al., 1995).

H1-Antihistaminic Activity

Derivatives with structural similarities have been synthesized and evaluated for H1-antihistaminic activity. The synthesized compounds displayed correlations between their structural and electronic features and in vitro antihistaminic activity, indicating potential as antihistamines (Rao & Reddy, 1994).

Potential as Dual Inhibitors for Tyrosine Kinases

A new quinazolinone-based derivative, structurally related to the compound , was synthesized and found to exhibit potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent due to its cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, structurally similar to the compound of interest, have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among them, specific compounds demonstrated significant analgesic and anti-inflammatory effects, indicating potential therapeutic uses in these areas (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-8-10-16(11-9-15)22-19(26)14-28-20-17-6-4-5-7-18(17)25(21(27)23-20)13-12-24(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLROOQFLJYNIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

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